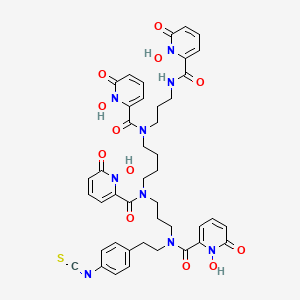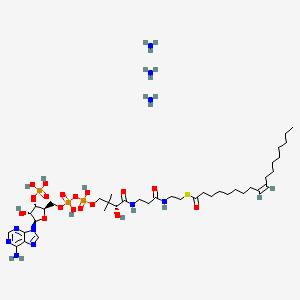
P-gp inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-glycoprotein inhibitor 17 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of drug resistance, especially in cancer therapy, where P-glycoprotein can pump out chemotherapeutic agents, reducing their efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 17 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
P-glycoprotein inhibitor 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in P-glycoprotein inhibitor 17. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
P-glycoprotein inhibitor 17 has a wide range of scientific research applications:
Mecanismo De Acción
P-glycoprotein inhibitor 17 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its activity. This inhibition prevents the efflux of drugs and other substrates out of cells, increasing their intracellular concentrations. The molecular targets include the nucleotide-binding domains and transmembrane domains of P-glycoprotein. The pathways involved in this process include ATP hydrolysis and substrate translocation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to P-glycoprotein inhibitor 17 include other P-glycoprotein inhibitors such as verapamil, cyclosporine A, and tariquidar .
Uniqueness
P-glycoprotein inhibitor 17 is unique due to its specific binding affinity and inhibitory potency. Compared to other inhibitors, it may offer improved selectivity and reduced toxicity, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C36H49N3O3 |
|---|---|
Peso molecular |
571.8 g/mol |
Nombre IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1 |
Clave InChI |
QKLJZFXTTQOKAL-YEXYTOCPSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7 |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)








